Neuropeptide F
Description
Structure
2D Structure
Properties
CAS No. |
142191-57-9 |
|---|---|
Molecular Formula |
C202H313N59O54 |
Molecular Weight |
4432 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1 |
InChI Key |
GPZUWKUWQPSZBG-MKBFKOOWSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Synonyms |
neuropeptide F |
Origin of Product |
United States |
Molecular and Genetic Foundations of Neuropeptide F Signaling
Gene Structure and Precursor Processing
The biosynthesis of Neuropeptide F and short this compound involves the transcription of their respective genes into precursor proteins, which then undergo a series of processing steps to yield the final, biologically active peptides.
This compound Precursor Architectures
The precursor protein for this compound (NPF) is a polypeptide that contains a signal peptide at its N-terminus, the mature NPF sequence, and specific cleavage sites. frontiersin.org The N-terminal signal peptide is responsible for guiding the precursor protein through the membrane of the endoplasmic reticulum. frontiersin.org Following the signal peptide is the sequence for the mature NPF, which in many insects consists of approximately 36 to 40 amino acids. frontiersin.orgresearchgate.net The processing of the NPF prepropeptide involves cleavage at specific sites, typically dibasic cleavage sites (like KR), to release the mature peptide. frontiersin.org For instance, in the Chinese white pine beetle, Dendroctonus armandi, the NPF precursor is 133 amino acids long, with the first 25 amino acids constituting the N-terminal signal peptide. frontiersin.org The mature NPF is generated from the prepropeptide which contains processing sites at the C-terminal F residue (RPRFGKR). frontiersin.org
In the pea aphid, Acyrthosiphon pisum, the NPF precursor is composed of 158 amino acids, including a 23-amino-acid signal peptide at the N-terminus. frontiersin.org The prepropeptide in this species contains the sequence -RPRF- followed by an amidation site (G) and a dibasic cleavage site (KR). frontiersin.org This architecture ensures that after cleavage and subsequent amidation, a mature NPF with a characteristic RPRF-amide at the C-terminus is produced. frontiersin.org
Short this compound Precursor Diversity
The precursors for short this compound (sNPF) exhibit considerable diversity across different insect species. nih.gov These precursors can encode a variable number of sNPF isoforms, ranging from one to four. researchgate.net This variability is also reflected in the gene structure, where the number of introns can range from two to four, and the number of exons from three to five, depending on the species. nih.govmdpi.com Despite this diversity, a common feature is the location of the first intron, which is consistently found after the signal peptide. nih.gov
For example, in Drosophila melanogaster, the sNPF precursor gene encodes four distinct sNPF peptides. sdbonline.org In contrast, some species like the coleopterans Tenebrio molitor and Zophobas atratus have a gene that encodes only one mature sNPF peptide. nih.gov The mosquito Aedes aegypti is an exception, possessing two genes that encode for sNPF precursors. nih.gov One of these precursors encodes for what are termed "head peptides," while the other encodes for the true sNPF. nih.gov In crustaceans, the sNPF prepropeptide can be cleaved into three mature peptides that have a conserved RLRFG motif. frontiersin.org The sequences of these three mature peptides show high similarity across different crustacean species, indicating a high degree of conservation in their precursors. frontiersin.org
The sNPF peptides themselves are relatively short, typically 8-12 amino acids in length, and are characterized by a conserved C-terminal motif, commonly xPxLRLRFamide. mdpi.comkuleuven.be However, variations exist, such as a modified RWamide sequence at the C-terminus in some flies and mosquitoes. mdpi.com
Post-Translational Modifications and Peptide Maturation
For neuropeptides to become biologically active, they must undergo several post-translational modifications (PTMs). nih.gov The precursor protein is first produced in the endoplasmic reticulum and then transported to the Golgi apparatus, where it is packaged into secretory vesicles for further processing. nih.gov
A crucial PTM for many neuropeptides, including NPF and sNPF, is C-terminal amidation . frontiersin.orgportlandpress.com This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group, which is critical for the biological activity and stability of the peptide. portlandpress.combiologists.com The NPF precursor in Dendroctonus armandi and Acyrthosiphon pisum both contain the necessary glycine residue for amidation, resulting in a mature peptide with an amidated C-terminus. frontiersin.orgfrontiersin.org Similarly, sNPF precursors contain an amidation signal. kuleuven.be
Another common PTM is N-terminal pyroglutamylation , where an N-terminal glutamine residue is converted into a pyroglutamic acid. nih.govportlandpress.com This modification can protect the peptide from degradation by aminopeptidases.
Other potential PTMs include phosphorylation , sulfation , and glycosylation . nih.govnih.gov For example, a phosphorylated member of the adipokinetic hormone peptide family has been identified, indicating that phosphorylation is a possible modification for invertebrate neuropeptides. portlandpress.com Sulfation of tyrosine residues is another modification that can occur. biologists.com These modifications, along with proteolytic processing, contribute to the diversity and bioactivity of the final neuropeptide products. nih.gov
This compound Receptors
The biological effects of NPF and sNPF are mediated by their specific receptors, which are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily.
Characterization of this compound Receptors (NPFRs)
This compound receptors (NPFRs) are class A rhodopsin-like GPCRs. frontiersin.orgnih.gov They are homologs of the vertebrate Neuropeptide Y (NPY) receptors and share structural and functional similarities. frontiersin.orgsdbonline.org The first NPFR was cloned from Drosophila melanogaster and was found to be expressed in neurons in the central nervous system and in endocrine cells in the midgut. plos.org
Structurally, NPFRs possess seven highly-conserved transmembrane domains, which is a characteristic feature of GPCRs. nih.govplos.org They also have two cysteine residues in the second and third extracellular loops that are believed to form a disulfide bond, which is important for maintaining the receptor's structure. nih.govplos.org A conserved DRY motif is also present after the third transmembrane domain. nih.govplos.org
NPFRs have been identified in various insect species, including Anopheles gambiae, Dendroctonus armandi, and Rhodnius prolixus. frontiersin.orgplos.orgnih.gov In Dendroctonus armandi, two NPFRs, NPFR1 and NPFR2, have been identified. frontiersin.org The expression of NPFRs varies across different tissues and developmental stages. For instance, in Drosophila larvae, NPFR expression is high in the midgut and brain. frontiersin.org In Bombyx mori larvae, NPFR is highly expressed in the brain, mid-gut, and fat body. frontiersin.org In Rhodnius prolixus, the NPFR transcript is predominantly found in the central nervous system and the gut. nih.gov This widespread distribution suggests that NPF signaling is involved in a multitude of physiological processes. frontiersin.org
Characterization of Short this compound Receptors (sNPFRs)
The receptor for sNPF (sNPFR) is also a G protein-coupled receptor and is considered an ortholog of the mammalian prolactin-releasing peptide receptor (PrPR). nih.govresearchgate.net The first sNPFR was identified in Drosophila melanogaster and was shown to be a homolog of the vertebrate NPY type 2 receptor. frontiersin.orgnih.gov
sNPFRs have been characterized in a variety of insect orders. researchgate.net In Drosophila melanogaster, the sNPF receptor (Drm-sNPF-R) is expressed in several tissues, including the brain, gut, Malpighian tubules, and fat body of larvae, as well as in the ovaries of adult females. nih.gov The activation of the Drosophila sNPFR by sNPF peptides elicits a calcium response in receptor-expressing cells, and this response is dose-dependent and highly specific. nih.gov
In the African malaria mosquito, Anopheles gambiae, the sNPFR exhibits high-affinity binding for specific sNPFs and its activation leads to the inhibition of forskolin-stimulated cAMP production, suggesting that the receptor acts via a Gi/o signaling pathway. nih.gov The transcripts for both sNPF and sNPFR are found in all body regions of larvae, pupae, and adults in this species. nih.gov
In the red imported fire ant, Solenopsis invicta, the sNPF receptor has been immunolocalized in about 164 cells in the brain and subesophageal ganglion, particularly in or near important sensory neuropils like the mushroom bodies and antennal lobes. nih.gov This localization suggests a role for sNPF signaling in regulating behaviors such as learning and feeding. nih.gov The receptor was also detected in the ovaries of mated queens, indicating a potential role in reproduction. nih.gov
G Protein-Coupled Receptor (GPCR) Mechanisms of this compound Receptors
This compound Receptors (NPFRs) are members of the G protein-coupled receptor (GPCR) superfamily, characterized by a seven-transmembrane domain structure. ontosight.ainih.gov The binding of NPF to its receptor initiates a cascade of intracellular signaling events, primarily through the activation of associated G proteins. ontosight.ai This interaction modulates various downstream effectors, leading to changes in cellular responses such as ion channel activity and gene expression. ontosight.ai
In Drosophila melanogaster, the NPF receptor (NPFR1) has been shown to couple to the Gαi subunit of the G protein complex. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This Gαi-dependent signaling pathway is a key mechanism through which NPF exerts its effects. frontiersin.org The reduction in cAMP levels can, in turn, affect the activity of protein kinase A (PKA) and the phosphorylation of its target proteins, including the transcription factor cAMP response element-binding protein (CREB). nih.gov Furthermore, NPFR activation can modulate ion channel activity; for instance, it has been shown to regulate G-protein-coupled inwardly rectifying potassium channels (GIRKs) when expressed in Xenopus oocytes. sdbonline.org The NPF/NPFR pathway can also attenuate neuronal excitation induced by TRP channels, suppressing responses to stressful stimuli. uniprot.org
Table 1: GPCR Signaling Mechanisms of this compound Receptors
| Receptor | Organism | G-Protein Coupling | Downstream Effectors | Cellular Response |
|---|---|---|---|---|
| NPFR1 | Drosophila melanogaster | Gαi | Adenylyl Cyclase (inhibition) | Decrease in intracellular cAMP |
| NPFR76F | Drosophila melanogaster | G-protein (unspecified) | G-protein-coupled inwardly rectifying potassium channels (GIRKs) | Modulation of neuronal activity |
Transcriptional and Post-Transcriptional Regulation of this compound System Components
The function of the NPF signaling system is tightly controlled at multiple levels, from the transcription of the NPF and NPFR genes to post-transcriptional modifications that fine-tune the resulting proteins.
Gene Expression Patterns of this compound and Receptors
The expression of NPF and its receptor, NPFR, is precisely localized, reflecting their diverse physiological roles. In Drosophila melanogaster larvae and adults, NPF is expressed in a small number of neurons in the brain and subesophageal ganglion, as well as in endocrine cells of the midgut. nih.govfrontiersin.orgnih.gov The number of NPF-expressing neurons increases significantly from the larval to the adult stage, indicating stage-specific regulation of the npf gene. nih.gov
The NPF receptor (NPFR) shows a broader expression pattern. In Drosophila larvae, NPFR is found in the brain, ventral nerve cord, and midgut cells. frontiersin.orgnih.gov In adults, its expression is noted in the central and peripheral nervous systems, including a pair of dorsolateral neurons in the central brain, neurons in the subesophageal ganglion, and cells in the fat body. sdbonline.orgfrontiersin.orgelifesciences.org Studies in other insects, such as the pea aphid Acyrthosiphon pisum and the beetle Dendroctonus armandi, confirm that NPFR transcripts are prominently detected in the head (brain) and the digestive system (gut), consistent with findings in Drosophila. nih.govfrontiersin.org
**Table 2: Expression Patterns of NPF and NPFR in *Drosophila melanogaster***
| Gene | Developmental Stage | Location |
|---|---|---|
| NPF | Larva | Brain (2 pairs of neurons), Subesophageal ganglion (1 pair), Midgut endocrine cells |
| NPF | Adult | Brain (multiple clusters), Subesophageal ganglion, Midgut endocrine cells |
| NPFR | Larva | Brain, Ventral nerve cord, Midgut, Prothoracic gland |
| NPFR | Adult | Central nervous system (dorsolateral neurons, subesophageal ganglion), Peripheral nervous system, Fat body, Corpora cardiaca, Insulin-producing cells |
Sex-Specific and Circadian Control of this compound Gene Expression
The expression of the npf gene is subject to regulation by both sex-determination pathways and the circadian clock. In Drosophila, npf expression is regulated in both a sex-nonspecific and a male-specific manner. pnas.org The male-specific expression of npf (ms-npf) is controlled by the transformer (tra) gene, a key component of the sex-determination cascade. pnas.org Furthermore, the transcription factor Fruitless (Fru), which is downstream of tra, acts as an upstream regulator of ms-npf transcription. sdbonline.orgpnas.org This male-biased expression is observed in specific neuronal clusters, and the absence of this expression leads to reduced male courtship activity. pnas.org This sexual dimorphism in NPF expression is not unique to insects; in mammals, the NPF homolog Neuropeptide Y (NPY) also shows sexually dimorphic expression in the hypothalamus. nih.gov
In addition to sex, npf expression is under circadian control. One group of male-specific NPF neurons is part of the dorsolateral neurons (LNds) that are known to be components of the brain's clock. pnas.org The expression of npf in these clock neurons is absent in arrhythmic mutants of the core clock genes Clock (Clk) and cycle (cyc). pnas.org This indicates a dual regulation of npf by both sex-determining and circadian factors. pnas.org NPF signaling from these clock neurons is required to drive the rhythmic expression of certain genes, such as cytochrome P450s, in peripheral tissues like the fat body. elifesciences.orgnih.gov
Transcriptomic and Proteomic Analysis of this compound Receptor Neurons
Transcriptomic analysis of NPFR-expressing neurons in Drosophila has revealed that these neurons possess a unique molecular signature. frontiersin.orgnih.govnih.gov When compared to other neuronal populations, the transcriptome of NPFR neurons is significantly enriched with genes encoding receptors for a variety of other neuropeptides and neuromodulators. frontiersin.orgnih.gov It is also enriched in genes known to be involved in regulating complex behavioral processes, including learning and memory. frontiersin.orgnih.govnih.gov This distinct molecular profile suggests that NPFR neurons act as integration hubs, receiving and processing a wide range of neuronal signals to modulate behavior. Hierarchical clustering analysis shows that the transcriptome of NPFR neurons is most similar to that of fruitless-expressing neurons and mushroom body neurons. frontiersin.org
Influence of RNA Editing and Protein Ubiquitination on this compound Signaling
The function of NPFR neurons is further refined by post-transcriptional and post-translational modifications, including RNA editing and protein ubiquitination. RNA editing, a process that can alter the sequence of RNA transcripts, has been shown to be functionally important in NPFR neurons. frontiersin.orgnih.gov Perturbing the RNA editing machinery, specifically by reducing levels of the enzyme ADAR (Adenosine Deaminase Acting on RNA), within NPFR neurons leads to significant behavioral changes, such as the suppression of male courtship. frontiersin.orgnih.gov This suggests that RNA editing is crucial for generating the correct proteomic diversity required for the normal physiological function of these neurons. nih.gov
Similarly, protein ubiquitination, a process that tags proteins for degradation or modifies their function, plays a critical regulatory role. nih.gov Disturbing the protein ubiquitination program specifically within NPFR neurons also results in dramatic behavioral phenotypes, affecting social interactions. frontiersin.orgnih.gov These findings demonstrate that the proper expression and maintenance of the unique transcriptome and proteome of NPFR neurons, controlled in part by RNA editing and ubiquitination, are essential for the behaviors modulated by NPF signaling. sdbonline.orgfrontiersin.org
Transcriptional Regulation of this compound Receptors
The expression of neuropeptide receptors is dynamically regulated by transcription factors and signaling pathways, allowing for plasticity in neuronal signaling. biorxiv.org While specific transcription factors that directly bind to the Npfr gene promoter in Drosophila are still being fully elucidated, general principles of neuropeptide receptor regulation apply. Signaling pathways activated by neurotransmitters and neuropeptides can modulate the activity of key transcription factors. biorxiv.org For example, NPF signaling itself can influence the cAMP-PKA pathway, which is known to regulate the transcription factor CREB. nih.gov CREB is a well-known regulator of gene expression in response to neuronal activity and could play a role in modulating NPFR levels. biorxiv.org
Furthermore, studies on the broader regulation of neuropeptide gene expression in Drosophila have identified conserved transcription factors like Dimmed (Dimm), a bHLH protein, and Cryptocephal (Crc), a bZIP protein, as critical regulators. biologists.comnih.gov While these have been shown to control the expression of various neuropeptides, their direct role in regulating the Npfr gene specifically requires further investigation. The complexity of the NPFR expression pattern suggests a combinatorial control by multiple transcription factors that integrate developmental, physiological, and environmental cues. frontiersin.orgnih.govnih.gov
Neuronal Architecture and Circuitry of Neuropeptide F Systems
Central Nervous System Distribution and Localization
The central nervous system (CNS) of insects, particularly Drosophila melanogaster, serves as a primary site for NPF synthesis and action. frontiersin.orgfrontiersin.org The distribution of NPF and its receptor, NPFR, within the CNS reveals a complex network that governs various functions. frontiersin.orgfrontiersin.org
In the larval stage of Drosophila, the NPF neuronal network is relatively simple, consisting of three distinct pairs of neurons. pnas.org Two of these pairs are located in the protocerebral lobe, and one pair is in the subesophageal ganglion. pnas.org Each pair exhibits unique arborizations, suggesting specialized functions. pnas.org For instance, the subesophageal ganglion neurons are implicated in the gustatory response to sugars. pnas.org
The complexity of the NPF neuronal network increases significantly during metamorphosis. In the adult Drosophila brain, NPF-expressing neurons are more numerous and widely scattered. pnas.org On average, a male brain lobe contains about 26 NPF neurons, while a female brain lobe has approximately 20. pnas.org These neurons are distributed in both the anterior and posterior regions of the brain. pnas.org
Specific neuronal clusters expressing NPF have been identified in the adult brain. These include dorsal neurons (D1 and D2), dorsomedial neurons (P1 and P2), dorsolateral neurons (L1-l and L1-s), a lateroventral group (L2), a subesophageal group, and neurons in the fan-shaped body. plos.org The expression of NPF in some of these neuronal groups is sexually dimorphic. pnas.orgplos.org For example, the D1 neurons, located in the dorsal area near the antennal lobe, are male-specific. pnas.orgplos.org
Immunocytochemistry and in situ hybridization techniques have been instrumental in mapping these networks, revealing the widespread yet specific distribution of NPF in the insect brain. frontiersin.orgfrontiersin.org
| Developmental Stage | Location | Number of Neurons | Notes |
|---|---|---|---|
| Larva | Protocerebral Lobe | 2 pairs | Involved in developmentally controlled feeding behavior. pnas.org |
| Larva | Subesophageal Ganglion | 1 pair | Mediates gustatory response to sugars. pnas.org |
| Adult | Brain (Male) | ~26 per lobe | Widely scattered in anterior and posterior regions. pnas.org Includes various clusters like dorsal, dorsomedial, and dorsolateral neurons. plos.org |
| Brain (Female) | ~20 per lobe |
The actions of NPF are mediated by its G protein-coupled receptor, NPFR. pnas.org The localization of NPFR-expressing neurons is crucial for understanding the circuits modulated by NPF. In Drosophila, NPFR is expressed in various parts of the CNS, including the brain and the ventral nerve cord. pnas.orgnih.gov
In adult flies, NPFR1, a specific NPF receptor, is found in a pair of dorsolateral neurons in the central brain and a small number of neurons in the subesophageal ganglion. uniprot.org NPFR expression is also prominent in the central complex, a key brain region for motor control. biologists.com
Transcriptome analysis of NPFR neurons has revealed a unique molecular signature, with an enrichment of receptors for various neuropeptides and neuromodulators. frontiersin.org This suggests that NPFR neurons act as integration hubs for diverse signaling pathways. frontiersin.org These neurons are also enriched with genes known to regulate behavioral processes like learning and memory. frontiersin.org
Notably, there is significant co-localization of NPFR with dopaminergic neurons that innervate the mushroom bodies, structures essential for learning and memory. frontiersin.orgsdbonline.org This anatomical overlap provides a basis for the observed role of NPF in modulating appetitive memory. sdbonline.org In larvae, about 100 neurons in the ventral nerve cord and 40-50 neurons in the brain express sNPFR, a receptor for the related short neuropeptide F (sNPF). nih.gov
The diverse population of NPF neurons can be divided into functionally distinct subpopulations. pnas.org Genetic intersectional strategies have allowed for the targeted activation of specific subsets of NPF neurons, revealing their specialized roles. pnas.org
For instance, the NPF-GAL4 driver labels two main subpopulations: four large neurons (L1-l and P1) and several smaller neurons in the posterior brain (P2 + DM). pnas.org Activation of a subset of the small NPF neurons in the dorsomedial brain is sufficient to induce a preference response in a two-choice assay, indicating their role in reward processing. pnas.org
Furthermore, different NPF neurons appear to separately drive wakefulness and hunger. nih.gov NPF-expressing cells that also express the circadian photoreceptor cryptochrome (B1237616) are primarily responsible for changes in sleep behavior, but not feeding. nih.gov This demonstrates a clear functional segregation within the NPF neuronal network.
Some NPF neurons exhibit sex-specific expression and function. The male-specific D1 neurons are implicated in the regulation of male-specific sleep patterns. plos.org The expression of the fruitless gene, a key determinant of male sexual behavior, is found in male-specific NPF neurons, further supporting their role in sex-specific behaviors. pnas.org
Peripheral Localization and Neuroendocrine Axes
Beyond the CNS, NPF signaling plays a critical role in the periphery, particularly through its expression in the gut and its subsequent systemic actions.
NPF is prominently expressed in enteroendocrine cells (EECs) of the midgut in many insect species, including Drosophila. frontiersin.orgfrontiersin.orgmdpi.com These cells are dispersed throughout the midgut epithelium and act as sensory cells, responding to the chemical composition of ingested food. nih.gov
In Drosophila, NPF-expressing EECs are found in the proximal and middle parts of the midgut. frontiersin.org These cells often co-express other neuropeptides, such as tachykinin and orcokinin. frontiersin.org The expression of NPF in the midgut is not uniform; there are distinct populations of NPF-producing EECs. nih.gov Open-type EECs in the R2 region of the midgut have an apical extension to the gut lumen and respond to the concentration of dietary yeast. pnas.orgnih.gov In contrast, closed-type EECs in the R3 region respond more generally to the act of feeding. pnas.orgnih.gov
In some insects, like the pea aphid Acyrthosiphon pisum, NPF transcripts are mainly detected in the head and not in the gut, indicating species-specific variations in the peripheral expression of NPF. frontiersin.org
| Cell Type | Location | Stimulus | Reference |
|---|---|---|---|
| Open-type EEC | R2 region | Dietary yeast concentration | pnas.orgnih.gov |
| Closed-type EEC | R3 region | Feeding | pnas.orgnih.gov |
Gut-derived NPF is released into the hemolymph (insect blood) and acts as a hormone, exerting systemic effects on various physiological processes. nih.govnih.gov One of its key roles is as an incretin-like hormone, regulating metabolic homeostasis in response to nutrient intake. sdbonline.orgfrontiersin.org
Upon release, gut-derived NPF can travel to the brain and act on NPFR-expressing neurons. pnas.orgnih.gov Specifically, it targets the insulin-producing cells (IPCs) in the brain, also known as median neurosecretory cells (MNCs). pnas.orgnih.govbiorxiv.org This interaction stimulates the secretion of Drosophila insulin-like peptides (Dilps). pnas.orgnih.gov At the same time, NPF signaling suppresses the production of the glucagon-like hormone, adipokinetic hormone (AKH). sdbonline.orgnih.govbiorxiv.org This dual action promotes energy storage and anabolic processes. sdbonline.org
Gut-derived NPF also plays a crucial role in regulating feeding behavior and dietary preference. nih.govbiorxiv.org It can induce sugar satiety and promote the consumption of protein-rich food, particularly in mated females. nih.govbiorxiv.org Furthermore, midgut-derived NPF is involved in mating-dependent regulation of germline stem cell proliferation in the ovary, demonstrating a gut-ovary communication axis. nih.govbiologists.com
The systemic actions of gut-derived NPF highlight its importance in integrating nutritional status with metabolic regulation, behavior, and reproductive physiology.
Synaptic Connectivity and Inter-Neuronal Interactions
The neuronal circuitry of this compound (NPF) involves specific synaptic connections that underpin its diverse physiological roles. In Drosophila melanogaster, the NPF neural system is relatively simple, comprising a small number of neurons in the brain and subesophageal ganglia. sdbonline.org Immunofluorescence staining has revealed that NPF is prominently expressed in two pairs of neurons in the posterior central brain, with NPF-positive projections displaying a largely symmetrical and stereotypic pattern in both male and female brains. sdbonline.org These neurons extend extensive arborizations in several brain regions. sdbonline.org The NPF receptor (NPFR1) is expressed in a pair of dorsolateral neurons in the central brain and a few neurons in the subesophageal ganglion. sdbonline.org
A notable example of NPF synaptic connectivity is its role in regulating male courtship behavior. A specific cluster of male-specific NPF neurons (NPFM) makes synaptic connections with P1 neurons, which are considered the decision-making center for courtship. sdbonline.orgnih.govescholarship.org Activation of P1 neurons increases the activity of NPFM neurons. nih.govescholarship.org These NPFM neurons then act on NPF receptor-expressing neurons to suppress courtship, thereby maintaining an appropriate level of male courtship drive. nih.govescholarship.org
In the context of memory, NPF-releasing neurons have been shown to be presynaptic to dopaminergic neurons that regulate long-term memory consolidation. sdbonline.org Specifically, two dorsal-anterior-lateral (DAL2) neurons release NPF to block the interference of post-training activity from certain dopaminergic neurons, which is a necessary step for the formation of long-term memory. sdbonline.org
This compound (NPF) signaling pathways are intricately connected with other neurochemical systems, including those of other neuropeptides and classical neurotransmitters. This interplay allows for the complex modulation of various behaviors and physiological states.
Interaction with Dopamine (B1211576):
There is extensive interplay between NPF and dopamine signaling in Drosophila. The NPF receptor (NPFR1) is co-localized with a majority of dopaminergic neurons in the larval central nervous system. frontiersin.org This interaction is crucial for processes like appetitive memory and feeding behavior. frontiersin.org For instance, NPF signaling modulates dopaminergic transmission to promote appetitive memory formation in food-deprived flies. frontiersin.org Stimulation of NPF neurons can mimic food deprivation and enhance memory performance in satiated flies by acting on dopaminergic neurons that innervate the mushroom bodies. sdbonline.org Conversely, NPF signaling can also inhibit dopaminergic activity in other neural circuits, such as those involved in odor-induced appetitive feeding. frontiersin.org In the context of long-term memory, NPF inhibits the activity of specific dopamine neurons to prevent interference with memory consolidation. sdbonline.org
Interaction with Octopamine (B1677172):
While both NPF and octopamine are involved in regulating feeding and motivation, evidence suggests they can function independently in certain contexts. u-tokyo.ac.jpsdbonline.org For example, artificial learning induced by octopamine is effective even in flies with mutant NPF receptors, indicating that octopamine can bypass the NPF system in this form of memory formation. u-tokyo.ac.jpsdbonline.org However, in other scenarios, such as the response to certain taste stimuli, both dopamine and octopamine are implicated in a reward pathway that also involves NPF. frontiersin.org
Interaction with Short this compound (sNPF):
Although NPF and short this compound (sNPF) share some sequence similarities and are both involved in feeding regulation, they are distinct neuropeptide families encoded by separate genes. nih.gov Their physiological roles can sometimes be complementary or interactive. For instance, in the context of cancer-induced anorexia in Drosophila, tumor-secreted Dilp8-Lgr3 signaling leads to the downregulation of both NPF and sNPF expression in the brain. sdbonline.org The sNPF signaling pathway is known to interact with other neurohormones like insulin-like peptides and pigment-dispersing factors to regulate a variety of processes. nih.govzju.edu.cn
Interaction with Insulin-like Peptides (ILPs):
A significant interaction exists between NPF and insulin-like peptides (ILPs). As part of the brain-gut axis, gut-derived NPF stimulates the release of ILPs from median neurosecretory cells in the brain. pnas.orgnih.gov This NPF-insulin axis is a key regulator of aging and metabolism. pnas.orgnih.gov Furthermore, the sNPF system also interacts with insulin (B600854) signaling to regulate growth, with sNPF activating pathways in insulin-producing cells that modulate insulin expression. frontiersin.org
The following table summarizes the key interactions between this compound and other neurochemicals:
Compound Names
The following table lists the compound names mentioned in this article.
Functional Roles of Neuropeptide F in Invertebrate Physiology and Behavior
Regulation of Feeding and Energy Homeostasis
The NPF and sNPF signaling systems are integral to the intricate network that governs feeding and energy balance in invertebrates. They act as key neuromodulators and neurohormones, influencing everything from the motivation to seek food to the metabolic processing of ingested nutrients. frontiersin.orgnih.gov
Neuropeptide F is a potent regulator of appetitive behavior and food intake across a range of invertebrate species. In the fruit fly, Drosophila melanogaster, activation of NPF signaling in the brain promotes adult feeding and wakefulness, suggesting NPF acts as a hunger signal to keep the animal awake and facilitate the search for food, particularly under starvation conditions. nih.govresearchgate.net Studies in Drosophila larvae have shown that NPF functions downstream of insulin (B600854) signaling to regulate feeding, particularly influencing food choice behavior rather than the total amount of food consumed. nih.govfrontiersin.org Under conditions of food deprivation, NPF signaling can promote the intake of less desirable or noxious food by modulating the brain's reward circuitry. nih.gov
In the desert locust, Schistocerca gregaria, injection of NPF leads to an increase in food intake and subsequent weight gain, while silencing the npf gene through RNA interference has the opposite effect. nih.gov This indicates a stimulatory role for NPF in feeding for this species. nih.gov Similarly, in molluscs, NPF has been implicated in the modulation of food intake and digestion. nih.gov The expression of NPF is often regulated by the animal's nutritional state; for instance, in S. gregaria, NPF transcript levels are high in starved individuals and decrease upon feeding in certain parts of the nervous system and midgut. nih.gov
| Invertebrate Species | Effect of Increased NPF Signaling on Feeding | Experimental Approach |
| Drosophila melanogaster (adult) | Promotes feeding and wakefulness | Activation of NPF signaling |
| Drosophila melanogaster (larva) | Modulates food choice, promotes intake of noxious food when starved | Characterization of NPF signaling pathway |
| Schistocerca gregaria | Increases food intake and weight gain | NPF injection |
| Schistocerca gregaria | Decreases food intake and stunts weight gain | RNA interference of npf transcripts |
The sNPF system is also involved in foraging behavior and the processing of olfactory cues related to food. researchgate.netnih.gov In hungry flies, the release of sNPF enhances the attraction to food odors by stimulating synaptic release from olfactory sensory neurons. nih.gov This suggests that sNPF helps to prime the sensory systems to locate food sources more effectively when energy stores are low. The influence of sNPF on feeding and energy metabolism can also indirectly affect other vital processes such as reproduction and development. researchgate.netnih.gov
| Invertebrate Species | Effect of sNPF Signaling on Feeding/Foraging | Key Findings |
| Drosophila melanogaster | Increases food intake in larvae and adults | Overexpression of sNPF leads to larger body size, while loss-of-function mutants have suppressed food intake. nih.govfrontiersin.orgnih.gov |
| Drosophila melanogaster | Enhances attraction to food odors when hungry | sNPF stimulates synaptic release from olfactory sensory neurons. nih.gov |
| Pea Aphid (Acyrthosiphon pisum) | Regulates feeding behavior | Silencing of sNPF and its receptor decreased probing time and phloem feeding duration. mdpi.com |
The NPF and sNPF signaling pathways are intricately linked with the insulin signaling pathway, a highly conserved system that regulates growth, metabolism, and lifespan. In Drosophila, NPF is understood to function downstream of insulin signaling in the regulation of larval feeding. nih.govfrontiersin.org When flies are in a satiated state, the activation of the insulin signaling pathway inhibits the NPF-induced feeding response, particularly towards less palatable food. nih.gov
The sNPF system also demonstrates a significant interaction with insulin signaling to control growth. nih.gov sNPF can activate extracellular signal-regulated kinases (ERKs) within the insulin-producing cells (IPCs) of the fly brain, which in turn modulates the expression of insulin-like peptides (Dilps). nih.govresearchgate.net Overexpression of sNPF or its receptor leads to an increase in body size, a phenotype that is mediated through this enhanced insulin signaling. researchgate.net This crosstalk is not limited to flies; in the desert locust, the expression of sNPF transcripts is dependent on components of the insulin/IGF signaling pathway, highlighting a conserved link between nutritional status, insulin signaling, and sNPF expression. nih.gov Furthermore, in the Asian corn borer, Ostrinia furnacalis, NPF regulates larval feeding through the insulin signaling pathway in the midgut. mdpi.com
| Signaling System | Interaction with Insulin Signaling | Functional Outcome |
| This compound (NPF) | Acts downstream of insulin signaling in Drosophila larvae. nih.govfrontiersin.org | In satiated states, insulin signaling inhibits NPF-mediated intake of noxious food. nih.gov |
| This compound (NPF) | Regulates the insulin signaling pathway in the midgut of Ostrinia furnacalis. mdpi.com | Controls larval feeding. mdpi.com |
| Short this compound (sNPF) | Activates ERK in insulin-producing cells of Drosophila. nih.govresearchgate.net | Modulates the expression of insulin-like peptides and promotes growth. nih.govresearchgate.net |
| Short this compound (sNPF) | Transcript levels are controlled by insulin/IGF signaling in Schistocerca gregaria. nih.gov | Links nutritional state to sNPF expression. nih.gov |
Beyond the direct regulation of feeding, the NPF system is also involved in the control of energy metabolism. In Drosophila melanogaster, midgut-derived NPF has been shown to act as a sugar-responsive hormone that regulates lipid metabolism. sunyempire.edu Secreted NPF signals to its receptor in the corpora cardiaca and insulin-producing cells, leading to the suppression of the glucagon-like hormone and the enhancement of insulin-like peptide secretion, which ultimately promotes lipid anabolism. sunyempire.edu The loss of this midgut NPF function results in significant metabolic issues, including lipodystrophy. sunyempire.edu
In the Asian corn borer, Ostrinia furnacalis, NPF in the midgut regulates the expression and activity of digestive enzymes such as α-amylase and lipase. mdpi.com Knocking down NPF resulted in reduced levels of these enzymes and consequently lower levels of reducing sugars and fatty acids. mdpi.com While NPF appears to promote lipid storage, some evidence suggests sNPF may have an opposing role, potentially inducing lipogenesis. frontiersin.org In Caenorhabditis elegans, mutants for a specific NPF-related peptide (FLP-18) show altered metabolism with higher fat accumulation in the intestine. nih.gov
Developmental Processes and Growth Control
The influence of NPF signaling extends to the regulation of developmental timing and the control of body size, demonstrating a mechanism for integrating nutritional state with developmental programs.
In Drosophila melanogaster, the this compound receptor (NPFR) plays a critical role in coordinating development with feeding behavior. nih.govnih.gov Research has shown that NPFR signaling in the prothoracic gland, the insect's primary steroidogenic tissue, regulates developmental timing and body size. nih.govnih.govresearchgate.netmonash.edubiorxiv.org Knockdown of NPFR specifically in this gland leads to a delay in development and an extended feeding period for the larvae, which ultimately results in an increased final body size. nih.govnih.govresearchgate.netmonash.edubiorxiv.org
| Experimental Condition | Effect on Developmental Timing | Effect on Body Size | Underlying Mechanism |
| Knockdown of NPFR in the prothoracic gland of Drosophila | Developmental delay, extended feeding period. nih.govnih.govresearchgate.netmonash.edubiorxiv.org | Increased final body size. nih.govnih.govresearchgate.netmonash.edubiorxiv.org | Decreased ecdysone (B1671078) production due to negative regulation of insulin signaling in the prothoracic gland. nih.govnih.govresearchgate.netmonash.edubiorxiv.org |
| Ecdysone supplementation in NPFR knockdown larvae | Rescues the developmental delay. nih.govnih.govresearchgate.net | - | Bypasses the requirement for NPFR-mediated ecdysone synthesis. nih.govnih.govresearchgate.net |
This compound Interaction with Ecdysone Production
This compound (NPF) signaling plays a crucial role in regulating the production of ecdysone, the primary steroid hormone that governs developmental transitions in insects. nih.govresearchgate.netresearchgate.netbiorxiv.org The receptor for NPF, known as NPFR, is active in the prothoracic gland (PG), the specialized endocrine gland responsible for synthesizing and secreting ecdysone. nih.govresearchgate.netresearchgate.netbiorxiv.org
The mechanism by which NPFR signaling influences ecdysone production involves a negative regulation of the insulin signaling pathway within the prothoracic gland. nih.govresearchgate.netnih.govroyalsocietypublishing.org When NPFR is knocked down in the PG, there is an observed increase in insulin signaling activity. royalsocietypublishing.org This interaction highlights a complex hormonal network where NPF acts as a key modulator, integrating nutritional signals with the central developmental clock controlled by ecdysone. nih.gov Systemic NPF, potentially released from the midgut in response to nutritional stress, can act on the NPFR in the prothoracic gland to regulate developmental timing, representing a critical link between the organism's internal state and its developmental progression. nih.govroyalsocietypublishing.org
| Experimental Condition | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Knockdown of NPFR in Prothoracic Gland | Developmental delay; extended feeding period | Decreased ecdysone production | nih.govresearchgate.netbiorxiv.org |
| Knockdown of NPFR in Prothoracic Gland | Reduced expression of ecdysone biosynthesis genes | Direct impact on the synthetic machinery in the PG | nih.govnih.gov |
| Knockdown of NPF in NPF-producing neurons | Significant delay in time to pupariation | Reduced activation of NPFR in the PG | nih.gov |
| NPFR knockdown larvae fed ecdysone-supplemented food | Rescue of developmental delay phenotypes | Bypassing the need for endogenous ecdysone synthesis | nih.govresearchgate.netnih.gov |
Coordination of Feeding Behavior with Developmental Programs by this compound
This compound is a critical integrator that coordinates feeding behavior with the timing of developmental programs. nih.govresearchgate.net This coordination is essential for ensuring that an organism reaches an appropriate size and developmental stage before undergoing metamorphosis. nih.gov NPF signaling achieves this by dually regulating both food intake and the hormonal control of development. nih.gov
As a well-established regulator of feeding, NPF signaling influences feeding rates and food choices, particularly in response to nutritional quality. nih.govnih.gov For instance, NPF expression is typically high in young, actively foraging larvae and decreases as they approach the stage for pupariation, which involves food aversion. nih.gov Simultaneously, as detailed in the previous section, NPF signaling in the prothoracic gland directly controls the timing of ecdysone pulses, which dictate the length of the growth period and initiate the transition to metamorphosis. nih.govresearchgate.net
By having this dual function, NPF acts as a molecular link between the animal's nutritional status and its developmental clock. When nutritional conditions are poor, NPF signaling can promote feeding behavior while simultaneously delaying the ecdysone pulse required for pupariation. nih.gov This extends the larval feeding period, allowing the animal more time to acquire the necessary resources for a successful metamorphosis, ultimately resulting in an increased final body size. nih.govresearchgate.netresearchgate.net Therefore, NPF is the first neuropeptide identified to play this global role in coordinating feeding and development in response to environmental and nutritional cues. nih.gov
This compound Influence on Molting and Metamorphosis
The influence of this compound on molting and metamorphosis is a direct consequence of its role in regulating ecdysone production. researchgate.net These major developmental transitions are entirely dependent on precisely timed pulses of ecdysone. nih.gov By modulating the synthesis of this key hormone, NPF signaling dictates the timing and progression of these events.
Disruption of the NPF/NPFR pathway, leading to reduced ecdysone titers, results in significant delays in the onset of metamorphosis. nih.govresearchgate.netbiorxiv.org For example, Drosophila larvae with compromised NPFR signaling in the prothoracic gland exhibit a delayed transition to the pupal stage. nih.gov This demonstrates that proper NPF signaling is required to maintain the normal schedule of developmental milestones that culminate in metamorphosis. The extended growth period caused by this delay directly impacts the final adult body size. nih.govresearchgate.net Thus, NPF acts as a critical upstream regulator in the hormonal cascade that governs the intricate processes of molting and the complete transformation that occurs during metamorphosis.
Reproductive and Sexual Behaviors
This compound Regulation of Male Courtship Drive and Sexual Satiation
In Drosophila melanogaster, this compound is a key neuromodulator that governs male sexual drive and the behavioral state of sexual satiation. nih.govelifesciences.orgescholarship.org This regulation is mediated by a specific, male-specific cluster of NPF-producing neurons (NPFM). nih.govelifesciences.orgnih.govucsb.edu The intensity of male courtship is not static; it is influenced by the male's internal state, including recent mating experience. nih.govescholarship.org
Research shows that disrupting NPF signaling leads to sexually hyperactive males. nih.govelifesciences.orgucsb.edu These males exhibit an increased courtship intensity and are resistant to the normal state of sexual satiation that follows successful mating. nih.govelifesciences.orgescholarship.org Furthermore, males lacking proper NPF signaling will direct their courtship efforts towards suboptimal targets, indicating a loss of normal inhibition and decision-making in their sexual behavior. nih.govelifesciences.orgucsb.edu
The neural mechanism for this control involves direct synaptic connections between the NPFM neurons and the P1 neurons, which are considered a central command center for courtship behavior. nih.govelifesciences.orgnih.gov Activation of the P1 neurons during courtship elevates the activity of the NPFM neurons. nih.govnih.govucsb.edu These NPFM neurons then act via NPF receptors on downstream neurons to provide inhibitory feedback, which suppresses and fine-tunes the male's courtship drive. nih.govelifesciences.orgucsb.edu This feedback loop is crucial for maintaining an appropriate level of sexual activity and for inducing the state of sexual satiation after mating. nih.govelifesciences.org
| Condition | Behavioral Outcome | Neural Basis | Reference |
|---|---|---|---|
| Disrupted NPF signaling (e.g., npf knockout) | Sexual hyperactivity | Loss of inhibitory feedback on courtship circuits | nih.govelifesciences.org |
| Disrupted NPF signaling | Resistance to sexual satiation | Failure to suppress courtship drive post-mating | nih.govescholarship.orgucsb.edu |
| Disrupted NPF signaling | Courtship of suboptimal targets | Reduced behavioral inhibition | elifesciences.org |
| Normal NPF signaling | Proper level of courtship drive and satiation | NPFM neurons modulate P1 neuron activity | nih.govnih.gov |
This compound Signaling in Female Reproductive Processes (Follicle Development, Egg Lay)
This compound signaling is integral to regulating female reproductive processes, particularly in response to environmental and internal cues. In Drosophila, NPF plays a significant role in modulating germline stem cell (GSC) proliferation, follicle development, and egg-laying (oviposition). nih.govnih.gov
One crucial role for NPF is in mediating reproductive fitness after mating. Studies have shown that NPF derived from enteroendocrine cells in the midgut is required to stimulate GSC proliferation following copulation. nih.gov This gut-derived NPF acts on its receptor (NPFR) in the ovary to promote the symmetric division of GSCs, a process that is essential for increasing egg production. nih.gov Consequently, female flies with impaired NPF signaling in the midgut lay fewer eggs after mating. nih.gov
NPF signaling also governs reproductive strategies in response to environmental threats. When female flies are exposed to parasitic wasps, they enact defensive measures to reduce potential offspring loss. nih.gov This response involves two key strategies: the retention of fully developed follicles and the induction of apoptosis in vitellogenic (yolk-accumulating) follicles, both of which lead to a decrease in the total number of eggs laid. nih.govprolekare.cz Brain-derived NPF signaling is necessary for both of these processes. nih.gov This indicates a distinct, sensory-induced role for neuronal NPF in controlling follicle development and egg-laying as a survival strategy. nih.gov
Short this compound Involvement in Courtship
Short this compound (sNPF) represents a separate family of insect neurohormones that, while structurally distinct from NPF, is also involved in a wide array of physiological processes, including courtship. nih.gov sNPFs and their corresponding G protein-coupled receptors are widely distributed throughout the insect nervous system and other tissues. nih.gov While the primary function of sNPF signaling is often associated with the regulation of feeding and metabolism, it also plays a role in reproductive behaviors. nih.govmdpi.com The involvement of sNPF in courtship suggests it is part of the complex network of neuropeptides that modulate the various behaviors associated with reproduction. nih.gov
Role of Short this compound in Ovarian Development
Short this compound (sNPF) plays a significant role in the reproductive processes of various invertebrates, particularly in ovarian development and maturation. Research across different species, including crustaceans and insects, highlights its function as a key regulator.
In the giant freshwater prawn, Macrobrachium rosenbergii, two mature sNPF sequences, APALRLRFamide and DRTPALRLRFamide, have been shown to promote ovarian maturation and spawning. elsevierpure.com Administration of these peptides significantly shortened the ovarian development period while enhancing the gonadosomatic index (GSI) and oocyte diameter. elsevierpure.com Furthermore, these Mro-sNPF peptides elevated the concentration of vitellogenin in the hemolymph and upregulated transcripts for the ecdysone receptor (MrEcR). elsevierpure.com Both peptides also induced spawning, reducing its duration by approximately half compared to control groups. elsevierpure.com
Similarly, in the swimming crab, Portunus trituberculatus, sNPF and its receptor (sNPFR) are implicated in ovarian development. The expression of both PtsNPF and PtsNPFR transcripts in the hepatopancreas and ovary increases to peak levels during the late-vitellogenic stage, a period characterized by rapid vitellogenesis. frontiersin.org In vitro experiments demonstrated that one of the three sNPF peptides, sNPF3, could induce the gene and protein levels of vitellogenin (Vg) in the hepatopancreas. frontiersin.org It also increased the Vg receptor (VgR) levels and vitellogenin deposition in the ovary. frontiersin.org
In insects, the sNPF signaling pathway is also linked to reproductive functions. In the red imported fire ant, Solenopsis invicta, the sNPF receptor has been immunolocalized in the ovaries of mated queens. researchgate.net Specifically, the receptor signal was detected at the posterior end of oocytes during the mid-oogenesis stage, suggesting a potential role for sNPF signaling in regulating processes at the oocyte pole. researchgate.net The high expression of sNPF in the crustacean ovary also suggests it may have paracrine or autocrine functions in ovarian development. researchgate.net
Table 1: Effects of Short this compound (sNPF) on Ovarian Development in Invertebrates
| Species | Key Findings | References |
|---|---|---|
| Macrobrachium rosenbergii (Giant Freshwater Prawn) | Shortened ovarian development period; Enhanced gonadosomatic index (GSI) and oocyte diameter; Elevated hemolymph vitellogenin; Induced earlier spawning. | elsevierpure.com |
| Portunus trituberculatus (Swimming Crab) | sNPF and sNPFR expression peaks during late vitellogenesis; sNPF3 induces vitellogenin (Vg) and Vg receptor (VgR) levels. | frontiersin.org |
| Solenopsis invicta (Red Imported Fire Ant) | sNPF receptor detected in ovaries of mated queens, specifically at the posterior pole of mid-stage oocytes. | researchgate.net |
Circadian Rhythms and Locomotor Activity
This compound Influence on Circadian Clocks and Rhythmic Gene Expression
This compound (NPF) is a crucial signaling molecule that influences the circadian system in invertebrates, particularly in Drosophila melanogaster. It plays a role in coupling neuronal clocks to transcriptional output in peripheral tissues, thereby coordinating metabolic homeostasis with daily rhythms. nih.govnih.gov
Studies have shown that the rhythmic expression of specific cytochrome P450 genes, such as sxe1 and Cyp6a21, in the fly's fat body is dependent on clocks within NPF-expressing neurons. nih.govnih.gov These genes cycle independently of the local fat body clock, highlighting the importance of systemic signals from the central brain clock. nih.govnih.gov The NPF signaling pathway itself is required to drive the cyclical expression of these genes, demonstrating its role as a key neuroendocrine output of the circadian clock. nih.govnih.govluc.edu
Furthermore, the expression of the npf gene is itself under circadian control. In Drosophila, npf mRNA levels oscillate with a 24-hour rhythm. luc.edu This rhythmic transcription in a specific cluster of circadian clock neurons, the LNds, is regulated by the core clock proteins Clock (Clk) and Cycle (cyc). pnas.org In arrhythmic Clk or cyc mutants, the LNd-specific expression of npf mRNA is undetectable, confirming that NPF is part of a feedback loop within the broader circadian regulatory network. pnas.org
Regulation of Locomotor Activity by this compound and Short this compound
Both this compound (NPF) and short this compound (sNPF) are involved in modulating locomotor activity and its circadian rhythmicity in insects. nih.govzju.edu.cnnih.gov
In Drosophila, the NPF system is integral to maintaining normal rest-activity rhythms. Flies that lack functional NPF or its receptor (NPFR) exhibit abnormal rhythms in locomotor activity. luc.edu Downregulating NPF gene expression can lead to the loss of the evening anticipation peak of activity, a key indicator of a properly functioning circadian clock. luc.edu Moreover, ablating NPF-expressing neurons has been shown to result in longer circadian periods (greater than 24 hours) of free-running locomotor activity in constant darkness. luc.edu This indicates that while NPF signaling is not essential for rhythmicity itself, it is required for the proper timing and strength of circadian activity rhythms. luc.eduluc.edu
The sNPF system also modulates locomotor activity, particularly in response to the organism's internal nutritional state. biorxiv.org In Drosophila, the transcription of the snpf gene is under the endogenous control of the circadian clock, showing significant rhythmicity in both light-dark cycles and constant darkness. biorxiv.org Knocking down sNPF in circadian clock neurons leads to an increased hyperactivity response after 24 hours of starvation, suggesting that sNPF plays a role in modulating foraging-like activity in accordance with nutrient availability. biorxiv.org
Table 2: Role of NPF and sNPF in Circadian Rhythms and Locomotor Activity
| Neuropeptide | Organism | Key Findings | References |
|---|---|---|---|
| This compound (NPF) | Drosophila melanogaster | NPF signaling drives rhythmic expression of metabolic genes in the fat body. | nih.govnih.gov |
| npf gene expression is controlled by core clock proteins (Clock and Cycle). | pnas.org | ||
| Loss of NPF/NPFR signaling leads to abnormal locomotor activity rhythms and loss of evening anticipation. | luc.eduluc.edu | ||
| Short this compound (sNPF) | Drosophila melanogaster | snpf gene transcription is controlled by the circadian clock. | biorxiv.org |
| sNPF modulates starvation-induced hyperactivity. | biorxiv.org | ||
| Involved in the general regulation of locomotor activity and circadian rhythm. | nih.govzju.edu.cnnih.gov |
Learning, Memory, and Cognitive Processes
This compound in Appetitive Olfactory Learning and Memory Retrieval
This compound (NPF) is a significant neuromodulator in the processes of learning and memory, particularly in the context of appetitive behaviors. In the larvae of Drosophila melanogaster, the NPF system has been shown to modulate the reward signaling pathway during classical olfactory conditioning. nih.govuni-konstanz.de
Research demonstrates that the artificial activation of NPF-producing neurons during the acquisition phase inhibits appetitive olfactory learning. nih.govuni-konstanz.deresearchgate.net This inhibitory effect is achieved by modulating the sugar reward signal. nih.govsonar.ch The joint action of three distinct types of NPF-expressing cells is responsible for this modulation, which can inhibit and even invert the conditioned behavior. nih.govsigmaaldrich.com
Interestingly, this modulatory role of NPF appears to be specific to the learning or acquisition phase. The activation of NPF neurons has no detectable effect on the retrieval of an already established appetitive olfactory memory. nih.govresearchgate.netsigmaaldrich.com This suggests that NPF's function is not in the recall of learned information but rather in gating the reward signal during the formation of new associations. In a broader context, NPF expression in the brain may signify a state of food deprivation, a condition under which dopaminergic neurons in the mushroom bodies are known to promote the formation of appetitive memories. frontiersin.org
Short this compound and Formation of Appetitive Visual Memories
Short this compound (sNPF) is a critical component in motivational processes that influence the formation of appetitive memories, particularly visual memories. nih.govresearchgate.net Studies in the honey bee, Apis mellifera, have identified sNPF as a key regulator of the motivation to learn. royalsocietypublishing.org
Honey bees learn to associate sensory cues, such as colors, with nectar rewards while foraging, and their motivation to learn is influenced by their feeding state. nih.govresearchgate.net In experiments with partially fed foragers, which typically show a reduced motivation to learn colors, artificially increasing the levels of sNPF led to significant color learning and memory formation. nih.govroyalsocietypublishing.org The performance of these bees even surpassed that of starved foragers, which are normally highly motivated to learn. nih.govresearchgate.net
These findings establish that sNPF can enhance learning and memory by acting on appetitive motivation. royalsocietypublishing.org By boosting the motivational state, sNPF facilitates the cognitive processes involved in acquiring and forming memories associated with rewarding stimuli, such as the visual cues that signal a food source. nih.gov
Role of this compound in Motivational State and Learning Performance
This compound (NPF) plays a crucial role in modulating the motivational state of invertebrates, which in turn significantly impacts their learning and memory processes. Research in Drosophila melanogaster larvae has demonstrated that NPF neurons are integral to processing reward signals during associative olfactory learning. The artificial activation of dNPF neurons has been shown to inhibit appetitive olfactory learning by modulating the sugar reward signal during the acquisition phase. researchgate.netuni-konstanz.de However, this modulation does not appear to affect the retrieval of an already established appetitive olfactory memory. uni-konstanz.de This suggests that the NPF system acts as a gatekeeper for learning, aligning the animal's internal state with the value of an external stimulus. researchgate.net
The expression of NPF in the brain of Drosophila is closely linked to the organism's feeding state. frontiersin.org For instance, NPF expression is high in food-deprived larvae, a state in which dopaminergic neurons in the mushroom bodies promote the formation of appetitive memories. frontiersin.org This highlights the interplay between NPF signaling and other neuromodulatory systems in shaping learning and behavior based on motivational cues. Studies have identified that the modulatory effect of NPF on learning is a result of the combined action of three distinct cell types which, when individually tested, can inhibit and even invert the conditioned behavior. uni-konstanz.de
| Organism | Experimental Condition | Key Finding |
| Drosophila melanogaster larvae | Artificial activation of dNPF neurons during training | Inhibition of appetitive olfactory learning. researchgate.netuni-konstanz.de |
| Drosophila melanogaster larvae | Analysis of dNPF neuron function | Modulates the sugar reward signal during memory acquisition, but not retrieval. uni-konstanz.de |
| Drosophila melanogaster | Correlation of NPF expression with feeding state | NPF expression is high in food-deprived states, promoting appetitive memory formation. frontiersin.org |
Social Interactions and Aggression
This compound Modulation of Social Group Interaction
This compound is a key regulator of social behaviors in invertebrates, particularly in coordinating developmental and behavioral transitions. In Drosophila larvae, NPF signaling is instrumental in the shift from solitary foraging to social behaviors such as cooperative burrowing. The downregulation of NPF expression coincides with the onset of behaviors in older larvae that include food aversion, increased mobility, and cooperative burrowing. sdbonline.org
Experimental manipulation of NPF levels has provided direct evidence for its role in social conduct. Overexpression of NPF in older larvae leads to a continuation of feeding behaviors and a suppression of hypermobility and cooperative burrowing. sdbonline.org Conversely, the loss of NPF signaling in younger larvae results in the premature exhibition of behavioral phenotypes typically associated with older larvae, including social burrowing. sdbonline.org This indicates that NPF acts as a crucial switch, timing the transition from individualistic to group behaviors based on developmental cues.
This compound and Aggressive Behavior Regulation
This compound has been identified as a significant modulator of aggressive behavior in invertebrates, with its effects often being opposite to those of other neuromodulators like serotonin. nih.govucsd.edusciencedaily.com In Drosophila melanogaster, genetic silencing of the NPF circuit leads to a notable increase in aggression among male flies. nih.govucsd.edu This suggests that NPF normally functions to suppress or dampen aggressive tendencies.
The regulation of aggression by NPF appears to be independent of the serotonergic system. nih.govucsd.edu Further research has pinpointed that the elimination of NPF expression in a few male-specific neurons in the brain is sufficient to induce this increase in aggressive behavior. ucsd.edu Interestingly, while activating NPF-GAL4 neurons has been shown in some studies to slightly increase aggression, the general consensus from loss-of-function studies points towards an inhibitory role for NPF in aggression. nih.gov This has led to the hypothesis that an optimal level of NPF signaling may be necessary to maintain baseline aggression levels, suggesting a U-shaped relationship between NPF levels and aggressive behavior. nih.gov The release of NPF has been shown to impinge upon aggression circuits to a degree that it can depress the levels of aggression in flies. suny.edu
| Organism | Experimental Manipulation | Effect on Aggression |
| Drosophila melanogaster | Genetic silencing of the NPF circuit | Increased aggression. nih.govucsd.edu |
| Drosophila melanogaster | Elimination of NPF expression in male-specific neurons | Increased aggression. ucsd.edu |
| Drosophila melanogaster | Optogenetic activation of NPF-secreting cells | Depression of aggression levels. suny.edu |
| Drosophila melanogaster | Thermogenetic activation of NPF-GAL4 neurons | Slight increase in aggression (contrasting with other findings). nih.gov |
Stress Responses and Ethanol Sensitivity
This compound Modulation of Alcohol Sensitivity and Preference
The this compound signaling system plays a critical role in modulating sensitivity and preference for ethanol in invertebrates. In Drosophila melanogaster, the NPF system, including its receptor NPFR1, acutely mediates sensitivity to ethanol sedation. nih.gov Flies with deficient NPF/NPFR1 signaling exhibit decreased sensitivity to alcohol, whereas those with overexpressed NPF show the opposite phenotype, being more sensitive to ethanol's sedative effects. nih.govmdpi.com This modulation is specific to ethanol, as the NPF/NPFR1 system does not mediate sedation by diethyl ether, indicating a specialized response to alcohol. nih.gov
Reduced NPF expression is linked to increased ethanol consumption and a preference for it. mdpi.com Furthermore, there is evidence for the transgenerational inheritance of ethanol preference mediated by maternal repression of NPF, potentially through epigenetic mechanisms. mdpi.com Developmental exposure to ethanol can lead to reduced feeding, and NPF signaling is crucial for protecting against these altered feeding behaviors. nih.gov In fact, a null mutation in the NPF receptor can lead to early larval death when reared in the presence of ethanol, which is attributed to voluntary starvation. nih.gov
| Organism | Genetic/Experimental Condition | Effect on Ethanol Response |
| Drosophila melanogaster | Deficient NPF/NPFR1 signaling | Decreased alcohol sensitivity. nih.gov |
| Drosophila melanogaster | NPF overexpression | Increased alcohol sensitivity. nih.govmdpi.com |
| Drosophila melanogaster | Reduced NPF expression | Increased ethanol consumption and preference. mdpi.com |
| Drosophila melanogaster | Null mutation in NPF receptor with ethanol exposure | Early larval lethality due to voluntary starvation. nih.gov |
| Drosophila melanogaster | Maternal repression of NPF | Transgenerational inheritance of ethanol preference in offspring. mdpi.com |
This compound in Nociception and Aversion to Stressful Stimuli
This compound signaling is involved in the modulation of responses to noxious and stressful stimuli in invertebrates. In Drosophila larvae, NPF/NPFR1 signaling has an anti-nociceptive function, reducing the responsiveness to various stressors. nih.gov This is achieved by attenuating the neuronal excitation induced by the Transient Receptor Potential (TRP) family of channels. nih.gov This function of NPF in promoting resilience to different forms of stress and aversive stimuli parallels the role of its vertebrate homolog, Neuropeptide Y (NPY), in stress-related responses. nih.gov
However, the role of the NPF system in nociception may vary across different invertebrate species and peptide forms. For instance, in the honeybee, where only the short this compound (sNPF) has an identified receptor, increasing sNPF levels did not affect the responsiveness to nociceptive stimuli. nih.gov This suggests that while the broader NPF system has a conserved role in stress responses, the specific functions of different NPF-related peptides can be species-specific.
Transgenerational Effects Mediated by this compound
Current scientific literature does not provide specific research findings on the transgenerational effects mediated by this compound (NPF) in invertebrates. This area remains a potential avenue for future investigation.
Parental Care
This compound signaling plays a crucial role in modulating behaviors that are fundamental to survival, including the motivation to eat. This function is particularly relevant during parental care in species where parents directly feed their offspring, as the drive to self-feed must be balanced with the drive to provision young.
Research in the burying beetle, Nicrophorus vespilloides, provides a clear example of how the NPF system is modified during parental care. These beetles exhibit complex parental behavior that includes the regurgitation of pre-digested carrion to their begging larvae researchgate.netnih.gov. Studies profiling gene expression discovered that the expression of the NPF receptor gene (npfr) was dramatically reduced in parent beetles during the period of active larval care researchgate.netnih.govroyalsocietypublishing.org.
This downregulation of the NPF receptor is hypothesized to be a key mechanism for reducing the parents' own motivation to eat, thereby facilitating the provisioning of their offspring nih.govroyalsocietypublishing.org. By decreasing the sensitivity to NPF, which is associated with the motivation to feed, the parents' response to food sources is modified, supporting the hypothesis that feeding pathways are a critical target in the evolution of parental care nih.govroyalsocietypublishing.org. This change in receptor expression, rather than the neuropeptide itself, may allow for a more localized effect on specific neuronal subpopulations, enabling a shift from solitary feeding behavior to that of a caring parent royalsocietypublishing.org.
| Gene | Behavioral State | Expression Level Change | Hypothesized Functional Consequence |
|---|---|---|---|
| npfr (NPF receptor) | Active Parental Care (Feeding Larvae) | Greatly Reduced researchgate.netnih.govroyalsocietypublishing.org | Decreased motivation for self-feeding, promoting larval provisioning nih.gov |
| npf (this compound) | Post-Care | Increased royalsocietypublishing.org | Return to pre-breeding levels of feeding motivation |
Comparative and Evolutionary Aspects of Neuropeptide F Systems
Phylogenetic Relationships and Orthology with Neuropeptide Y
Neuropeptide F (NPF) and Neuropeptide Y (NPY) are evolutionarily related neuropeptides that play crucial roles in regulating various physiological processes across a wide range of animal phyla. elifesciences.orgnih.gov NPF, found in invertebrates, is considered the protostomian ortholog of the vertebrate NPY. nih.govfrontiersin.org This relationship is supported by similarities in their structure, function, and the genes that encode them. frontiersin.orgfrontiersin.org
The defining characteristic that links these two peptide families is a conserved C-terminal amino acid sequence. nih.gov While vertebrate NPY typically ends in an amidated tyrosine (Y), invertebrate NPF has a terminal amidated phenylalanine (F). nih.govsdbonline.org Both NPF and NPY are generally 36 to 40 amino acids in length and are derived from larger precursor proteins. nih.govfrontiersin.org
Molecular evidence for their common ancestry was first established with the discovery of an NPY-like neuropeptide, named NPF, in the platyhelminth Moniezia expansa. elifesciences.org This finding indicated that NPY-type neuropeptides originated in a common ancestor of the Bilateria. elifesciences.org Further analysis of genomic and transcriptomic data has since identified NPY/NPF-type neuropeptides and their receptors in a variety of invertebrate taxa, highlighting the deep evolutionary roots and conservation of this signaling system. elifesciences.org
A conserved feature of the genes encoding NPY and NPF is the presence of an intron that interrupts the coding sequence for the C-terminal RF or RY dipeptide. elifesciences.org This intron is consistently located between the second and third nucleotide of the codon for the arginine residue, a feature observed across diverse phyla including hemichordates, chordates, molluscs, annelids, priapulids, arthropods, and nematodes. elifesciences.org This shared genomic structure provides strong evidence for their orthologous relationship.
Despite this deep conservation, the NPY/NPF signaling system has been lost in some lineages. elifesciences.org Notably, it is absent in the phylum Echinodermata and the sub-phylum Urochordata. elifesciences.org The evolutionary and functional implications of this loss are not yet fully understood. elifesciences.org
The receptors for NPF and NPY also share a common evolutionary origin and exhibit structural similarities. ifremer.fr Phylogenetic analyses of these G protein-coupled receptors (GPCRs) show that they cluster together, distinct from other neuropeptide receptor families. biorxiv.org For instance, the Drosophila melanogaster NPF receptor can be activated by mammalian NPY peptides, demonstrating functional conservation across phyla. nih.gov
Conservation of this compound Signaling Across Invertebrate Phyla
This compound (NPF) signaling systems are remarkably conserved across a vast array of invertebrate phyla, underscoring their fundamental importance in animal physiology and behavior. frontiersin.org This conservation is evident in the structure of the NPF peptides and their receptors, as well as in their widespread functional roles. elifesciences.orgnih.gov The evolutionary origin of NPF signaling can be traced back to the common ancestor of all bilaterian animals. elifesciences.orgbiologists.com
The NPF peptide itself is characterized by a conserved C-terminal RxRF-amide motif and a length typically ranging from 28 to 45 amino acids. frontiersin.orgfrontiersin.org This structural conservation is observed in diverse invertebrate groups, including flatworms, molluscs, annelids, nematodes, and arthropods. elifesciences.orgnih.gov For example, NPF-like peptides with the characteristic RPRF-amide C-terminus have been identified in various flatworms and molluscs. nih.gov
The receptors for NPF (NPFRs) are also highly conserved G protein-coupled receptors (GPCRs). ifremer.frvliz.be Phylogenetic studies have shown that NPFRs from different invertebrate phyla cluster together, indicating a shared ancestry. ifremer.fr The functional conservation of these receptors is highlighted by cross-phylum activation studies. For instance, mammalian NPY peptides can activate the NPF receptor in Drosophila melanogaster, demonstrating a conserved ligand-receptor interaction despite millions of years of evolutionary divergence. nih.gov
The widespread presence and conservation of the NPF signaling system point to its critical role in regulating fundamental biological processes. frontiersin.org Research across numerous invertebrate species has revealed conserved functions in feeding, metabolism, growth, reproduction, stress responses, and the modulation of behavior. nih.govsdbonline.org In Drosophila, NPF is a key regulator of feeding behavior, and its mammalian homolog, NPY, has a similar role in stimulating food intake. sdbonline.org This functional parallel highlights the ancient and conserved role of this neuropeptide system in energy homeostasis.
While the core components and functions of NPF signaling are conserved, there are also instances of lineage-specific adaptations and diversifications. However, the overarching theme is one of remarkable evolutionary stability, making the NPF system a valuable model for understanding the fundamental principles of neuropeptide signaling and its evolution.
Evolutionary Diversification of this compound and Short this compound Peptides
While this compound (NPF) and short this compound (sNPF) share some sequence similarity at their C-termini, they represent two evolutionarily distinct neuropeptide systems. nih.govfrontiersin.org It is believed that they arose as separate signaling systems in the common ancestor of protostomes and deuterostomes. nih.govfrontiersin.org
NPF is the ortholog of vertebrate Neuropeptide Y (NPY) and is characterized by a length of 36 to 40 amino acids and a C-terminal RXRF(Y)amide motif. nih.govfrontiersin.org In contrast, sNPF is a smaller peptide, typically 6 to 11 amino acids long, with a characteristic M/T/L/FRF/W/Yamide C-terminal motif. frontiersin.org Unlike the NPF/NPY system, which is conserved across bilaterians, the sNPF system appears to be primarily a feature of protostomes. nih.govfrontiersin.org
The diversification of these two peptide families appears to have occurred through different evolutionary mechanisms. nih.gov For NPF, gene duplications followed by sequence divergence likely played a significant role in creating peptide diversity. nih.gov In the case of sNPF, internal duplications within the precursor gene, leading to multiple copies (paracopies) of the peptide, seem to be a more common mechanism for generating diversity. nih.gov
In insects, the sNPF gene appears to have evolved more rapidly than in crustaceans. frontiersin.org The number of sNPF mature peptides encoded by a single gene varies from two to four in insects, and their C-terminal sequences show more variability, including motifs like RLRWG and HLRYG. frontiersin.org In contrast, crustacean sNPF prepropeptides consistently encode three mature peptides with a highly conserved RLRFG motif. frontiersin.org
The evolutionary history of the sNPF system in deuterostomes is less clear. During chordate evolution, the sNPF system appears to have been lost or to have evolved into the prolactin-releasing peptide (PrRP) signaling system, which also plays a role in regulating feeding. nih.govfrontiersin.org Interestingly, in echinoderms, where the NPF/NPY-type signaling system has been lost, the sNPF/PrRP-type signaling system is thought to be its orthologous replacement. researchgate.net
The receptors for NPF and sNPF, while both being G protein-coupled receptors (GPCRs), are also distinct. ifremer.fr The first insect sNPF receptor identified in Drosophila melanogaster is a homolog of the vertebrate NPY type 2 receptor. frontiersin.org Phylogenetic analyses show that NPF and sNPF receptors form separate clusters, supporting the idea of two distinct signaling systems. ifremer.fr
Conserved Functional Roles Across Taxa
The this compound (NPF) signaling system exhibits a remarkable degree of functional conservation across a wide range of animal taxa, from invertebrates to vertebrates, where its ortholog is Neuropeptide Y (NPY). elifesciences.orgnih.gov This evolutionary conservation points to the fundamental importance of this system in regulating key physiological processes essential for survival. nih.gov
One of the most conserved functions of the NPF/NPY system is the regulation of feeding and energy homeostasis. nih.gov In numerous invertebrate species, including insects and nematodes, NPF signaling is known to stimulate food-seeking behavior and regulate metabolism. nih.govsdbonline.org For instance, in Drosophila melanogaster, NPF plays a crucial role in appetitive behavior, and its overexpression leads to prolonged feeding in larvae. sdbonline.org Similarly, in mammals, NPY is a potent stimulator of food intake. sdbonline.org The observation that the NPY system is not essential for the basic mechanics of feeding in either vertebrates or invertebrates suggests a conserved role in modulating feeding behavior in response to internal and external cues. sdbonline.org
Beyond feeding, the NPF/NPY system has conserved roles in a variety of other biological processes, including:
Reproduction: NPF has been implicated in regulating reproductive processes in various invertebrates. nih.gov
Stress Responses: Both NPF in invertebrates and NPY in vertebrates are involved in mediating responses to stress. nih.gov
Growth and Development: In Drosophila, the NPF receptor (NPFR) has been shown to regulate developmental timing and body size by influencing the production of developmental hormones. nih.gov
Behavioral Modulation: NPF signaling influences a range of behaviors, including learning, memory, and social interactions. sdbonline.org In Drosophila, for example, NPF is involved in regulating courtship drive. sdbonline.org
The deep evolutionary conservation of these functional roles is further supported by the fact that many of the neuropeptide systems found in vertebrates have orthologs in invertebrate deuterostomes and protostomes, with their origins tracing back to the common ancestor of the Bilateria. elifesciences.org This indicates that the fundamental roles of the NPF/NPY signaling system were established early in animal evolution and have been maintained across diverse lineages.
Advanced Research Methodologies and Future Directions in Neuropeptide F Studies
Genetic Manipulation Techniques in Model Organisms
Genetic tools, particularly in model organisms like Drosophila melanogaster, have been instrumental in dissecting the function of the NPF system. These techniques allow researchers to alter gene expression with high specificity to probe the resulting physiological and behavioral phenotypes.
Optogenetics: Optogenetics involves using light to control genetically modified neurons. This technique offers precise temporal and spatial control over neuronal activity. In Drosophila, optogenetic activation of NPF-expressing neurons has been shown to be rewarding, as flies will choose to occupy an area where these neurons are stimulated with light. sdbonline.orgpnas.org This rewarding effect is dependent on NPF signaling. sdbonline.orgpnas.org Furthermore, optogenetic activation of neurons expressing short neuropeptide F (sNPF), a related peptide, has been used to study its role in sleep. sdbonline.orgnih.govnih.gov Activating sNPF neurons, even for a few seconds, can induce a rapid and lasting state of sleep. nih.govnih.gov This method allows researchers to causally link the activity of specific neuronal populations to complex behaviors. sdbonline.orgnih.gov
The use of these genetic manipulation techniques in various model organisms has been crucial for elucidating the diverse functions of NPF signaling.
Table 1: Examples of Genetic Manipulation in NPF Research
| Technique | Model Organism | Target | Key Finding | Reference |
|---|---|---|---|---|
| RNAi Knockdown | Drosophila melanogaster | NPF/NPFR | Suppresses food attractiveness and feeding behavior. | frontiersin.org |
| RNAi Knockdown | Dendroctonus armandi | NPF | Reduces food intake and body weight. | frontiersin.orgmdpi.com |
| RNAi Knockdown | Drosophila melanogaster | NPFR (in prothoracic gland) | Causes developmental delay and increased body size due to reduced ecdysone (B1671078). | nih.gov |
| Optogenetics | Drosophila melanogaster | NPF neurons | Activation is rewarding and promotes preference. | sdbonline.orgpnas.org |
| Optogenetics | Drosophila melanogaster | sNPF neurons | Activation induces long-lasting sleep. | sdbonline.orgnih.govnih.gov |
High-Throughput Transcriptomic and Proteomic Profiling
To understand the molecular landscape of NPF signaling, researchers employ high-throughput transcriptomic and proteomic approaches. These methods allow for the comprehensive analysis of gene and protein expression in specific cells or tissues related to the NPF system.
Transcriptomics: Transcriptome analysis has been used to explore the molecular signature of neurons that express the NPF receptor (NPFR). In Drosophila, comparing the transcription profile of NPFR neurons with other neuronal populations revealed a unique transcriptome enriched with receptors for various neuropeptides and genes involved in processes like learning and memory. sdbonline.orgfrontiersin.orgnih.gov This suggests that NPFR neurons act as a hub for integrating multiple neuromodulatory signals. sdbonline.orgfrontiersin.org Perturbing RNA editing, a process that modifies RNA transcripts, specifically within NPFR neurons has been shown to affect complex social behaviors, highlighting the importance of their unique transcriptomic content. frontiersin.org
Proteomics: Proteomic studies identify and quantify the entire set of proteins in a cell or tissue. In the context of NPF research, proteomics can reveal changes in protein abundance in response to varying NPF levels or physiological states like starvation. A study on the midgut of the tobacco hornworm, Manduca sexta, identified changes in the proteome during starvation. mdpi.com Notably, Neuropeptide F1 (NPF1) and Neuropeptide F2 (NPF2) were among the neuropeptides detected, with NPF2 abundance significantly increasing after 24 hours of starvation. mdpi.com This suggests a role for gut-derived NPF in the physiological response to nutrient deprivation. mdpi.com While powerful, cell-type-specific proteomics faces challenges, such as the low abundance of many proteins and potential sample loss during preparation, which require highly sensitive mass spectrometry techniques. mdpi.com
These high-throughput methods provide a systems-level view of the molecular components that underpin the function of the NPF signaling pathway.
Neuroanatomical and Circuit Dissection Approaches
Understanding where NPF is produced and where its receptors are located is fundamental to deciphering its function. Neuroanatomical techniques are used to map the distribution of NPF-producing neurons and trace their connections, thereby dissecting the neural circuits they modulate.
Immunohistochemistry and In Situ Hybridization: Using antibodies that specifically recognize NPF, researchers can visualize the location of the peptide within the nervous system and other tissues. Wholemount immunofluorescence has been used to map the distribution of NPF-immunoreactive neurons in the central nervous system (CNS) and gut of the mud crab, Scylla olivacea. frontiersin.org In Drosophila, immunolabeling has revealed that NPF is expressed in distinct patterns within the central complex, a brain region important for motor control, suggesting it acts as a key neuromodulator in these circuits. nih.gov In situ hybridization, which detects the messenger RNA (mRNA) for NPF or its receptor, has been used to show that NPFR1 RNA is expressed in the CNS and midgut of Drosophila larvae. nih.gov
Genetic Reporter and Intersectional Strategies: In Drosophila, the GAL4-UAS system is a powerful tool for labeling and manipulating specific neurons. By driving the expression of a reporter protein (like Green Fluorescent Protein, GFP) under the control of the NPF gene promoter, researchers can precisely visualize the entire NPF neural system. sdbonline.org This has revealed that the NPF system in Drosophila larvae consists of a small number of neurons in the brain and subesophageal ganglia. sdbonline.org Advanced genetic intersectional strategies allow for the further subdivision of these neuron populations. pnas.org Using such methods, researchers have identified that a specific subset of small NPF neurons in the dorsomedial brain is sufficient to trigger reward-related behaviors. pnas.org These approaches are crucial for moving from anatomical maps to a functional dissection of the specific neural pathways where NPF acts. pnas.orgplos.org
Bioinformatic and Comparative Genomic Analyses
Bioinformatic and comparative genomic analyses are essential for understanding the evolutionary history, conservation, and diversity of the NPF signaling system across different species.
Sequence Analysis and Phylogenetics: By comparing the amino acid sequences of NPF and its receptor across various species, researchers can infer evolutionary relationships. frontiersin.org Bioinformatic analysis of the NPF precursor protein in the beetle Dendroctonus armandi identified a signal peptide and conserved cleavage sites, which are characteristic features of neuropeptide processing. frontiersin.org Phylogenetic analyses have shown that NPF and its receptor in beetles cluster together with those from other coleopteran species, indicating a shared evolutionary origin. frontiersin.org Such analyses have also revealed that while the NPF gene is generally well-conserved across bilaterian phyla, the related short this compound (sNPF) appears to be an evolutionary innovation largely restricted to arthropods. ifremer.frvliz.be The evolutionary origin of many neuropeptide systems, including the NPF/NPY family, has been traced back to the common ancestor of protostomes and deuterostomes. nih.govfrontiersin.orgbiologists.com
Genome and Transcriptome Mining: With the increasing availability of sequenced genomes and transcriptomes, researchers can systematically identify neuropeptide genes and their receptors in a wide range of organisms. peerj.commdpi.com For example, a comprehensive search of the genome and head transcriptome of the parasitoid wasp Aphidius gifuensis identified 35 neuropeptide precursor genes and 49 corresponding receptors. mdpi.com This type of large-scale analysis provides a foundational dataset for future functional studies and for understanding how neuropeptidergic systems have evolved and diversified. mdpi.com Comparative analysis of the gene structure (exons and introns) of NPF and sNPF genes across different insects provides further insight into their evolutionary divergence. researchgate.net
Table 2: Bioinformatic Tools and Their Application in NPF Research
| Methodology | Application | Example Finding | Reference |
|---|---|---|---|
| Sequence Alignment & Phylogenetics | Comparing NPF/NPFR sequences across species to determine evolutionary relationships. | NPF signaling is conserved across bilaterians, while sNPF is largely restricted to protostomes. | frontiersin.orgifremer.frfrontiersin.org |
| Precursor Protein Analysis | Identifying signal peptides, mature peptide sequences, and cleavage sites from gene sequences. | Predicted the structure of the NPF precursor in Dendroctonus armandi. | frontiersin.org |
| Genome/Transcriptome Mining | Systematic identification of all neuropeptide and receptor genes in a given species. | Identified 35 neuropeptide precursors and 49 receptors in the wasp Aphidius gifuensis. | mdpi.com |
| Comparative Gene Structure Analysis | Comparing the exon/intron organization of NPF genes between species. | Revealed structural differences in the sNPF gene across various insect orders. | researchgate.net |
Future Research Trajectories in this compound Biology
The study of this compound stands at an exciting juncture, with advanced methodologies poised to unravel more complex questions about its biological roles. Future research is likely to focus on several key areas:
Integration of Signaling Pathways: NPF does not act in isolation. Future studies will likely investigate how NPF signaling is integrated with other neuromodulatory systems, such as those involving dopamine (B1211576), serotonin, and other neuropeptides, to orchestrate complex behaviors. elifesciences.orgelifesciences.org The discovery that NPFR neurons have a unique transcriptome rich in other receptors supports their role as an integrative hub. frontiersin.org
Circuit-Level Functional Analysis: Moving beyond the identification of NPF circuits, a major future direction will be to understand the dynamic activity within these circuits during specific behaviors. Combining optogenetics with in-vivo imaging techniques will allow researchers to observe and manipulate neural activity in real-time, providing a deeper understanding of how NPF modulates information flow to control actions like feeding, mating, or responding to stress.
Brain-Gut Axis and Metabolism: The discovery of NPF production in the gut and its role as an incretin-like hormone in Drosophila opens up new avenues for research into the brain-gut axis. sdbonline.orgfrontiersin.org Future work will likely explore how gut-derived NPF communicates with the brain to regulate metabolism, aging, and nutrient-dependent behaviors, a line of inquiry with potential relevance to understanding metabolic disorders. mdpi.compnas.org
Evolutionary and Ecological Relevance: Comparative studies across a wider range of invertebrates will be crucial to understand how the NPF system has adapted to different ecological niches and life histories. This could involve investigating its role in phenomena such as insect phase polyphenism, diapause, and host-parasitoid interactions. elifesciences.org
Translational Potential: Given the conserved nature of NPF/NPY signaling, research in invertebrates could provide fundamental insights into related pathways in vertebrates. Furthermore, because of its critical role in insect physiology, the NPF system represents a potential target for developing novel, species-specific strategies for managing agricultural pests or disease vectors. mdpi.com
The continued application of cutting-edge genetic, imaging, and analytical techniques promises to further illuminate the multifaceted biology of this compound, from its molecular mechanisms to its impact on animal behavior and evolution.
Q & A
Basic Research Questions
Q. What experimental techniques are essential for identifying Neuropeptide F (NPF) in a novel species?
- Methodology : Use mass spectrometry (MS) to detect NPF-specific peptide sequences and validate via homology analysis against known NPF sequences. Immunohistochemistry (IHC) with antibodies cross-reactive to conserved NPF domains can localize expression in neural tissues. Include negative controls (e.g., antibody preabsorption with NPF) to confirm specificity .
- Data Handling : Raw MS data should be deposited in repositories like PRIDE, and IHC results must include quantification of staining intensity across biological replicates .
Q. How can researchers validate NPF receptor interactions in vitro?
- Methodology : Employ heterologous expression systems (e.g., HEK293 cells) transfected with putative NPF receptors. Measure intracellular calcium flux or cAMP levels post-NPF exposure. Competitive binding assays using radiolabeled NPF analogs can quantify receptor affinity (Kd values). Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What are the standard protocols for quantifying NPF expression changes under physiological stress?
- Methodology : Use qRT-PCR with species-specific primers for NPF mRNA and normalize to housekeeping genes (e.g., β-actin). For protein quantification, ELISA or Western blotting with validated antibodies is recommended. Ensure experimental designs include matched control groups and account for circadian variations in NPF levels .
Advanced Research Questions
Q. How should researchers address contradictory data on NPF’s role in feeding behavior across species?
- Methodology : Conduct a meta-analysis of existing studies, focusing on species-specific neural circuitry and experimental conditions (e.g., fasting duration, NPF delivery method). Design cross-species comparative studies using standardized protocols (e.g., intracerebroventricular injection doses) and control for confounding variables like sex or age .
- Data Analysis : Apply multivariate regression to identify factors contributing to variability. Publish negative results to reduce publication bias .
Q. What strategies resolve discrepancies in NPF receptor signaling pathways reported in different cell lines?
- Methodology : Replicate experiments across multiple cell lines (e.g., CHO, Neuro2A) with identical transfection protocols. Use pathway-specific inhibitors (e.g., U73122 for PLC) to isolate signaling mechanisms. Validate findings with CRISPR/Cas9 knockout models of candidate receptors .
- Data Reporting : Provide raw flow cytometry or luminescence data in supplementary files, including instrument calibration details .
Q. How can computational modeling improve the prediction of NPF’s interactions with non-canonical receptors?
- Methodology : Perform molecular docking simulations using NPF structural data (e.g., NMR-derived conformations) and receptor homology models. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Use machine learning algorithms trained on known neuropeptide-receptor pairs to prioritize candidates .
- Reproducibility : Share simulation scripts on platforms like GitHub and document force-field parameters .
Q. What experimental designs mitigate batch-to-batch variability in synthetic NPF used for in vivo studies?
- Methodology : Request peptide content analysis (e.g., amino acid composition via HPLC) and endotoxin testing for each batch. Use lyophilized NPF aliquots from a single synthesis batch for longitudinal studies. Include internal controls in assays (e.g., a reference NPF sample) to normalize inter-batch differences .
Methodological Best Practices
- Reproducibility : Document experimental protocols in adherence to NIH guidelines, including detailed descriptions of animal models, statistical power calculations, and raw data archiving .
- Ethical Compliance : For human tissue studies, obtain IRB approval and explicitly state consent procedures in publications .
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess bias in meta-analyses. For lab-based contradictions, perform blinded re-analysis of raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
